Aurentiacin

描述

Aurentiacin is a natural product found in Morella pensylvanica . It is also one of the abundant chalcones detected in the leaf extract of Syzygium samarangense .

Synthesis Analysis

This compound has been isolated from Pityrogramma triangularis var. pallida and synthesized from phloroacetophenone 1 in several steps . All the new products have been characterized on the basis of spectral data and microanalysis .

Molecular Structure Analysis

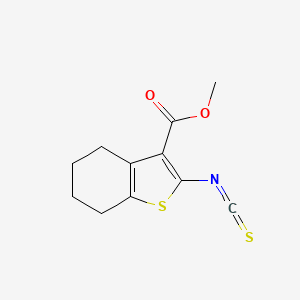

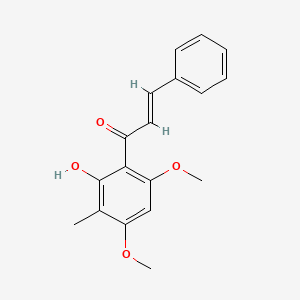

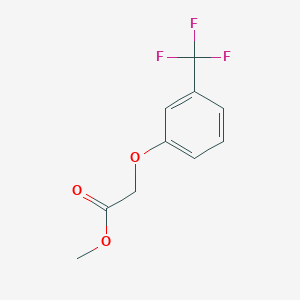

The molecular formula of this compound is C18H18O4 . The IUPAC name is (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-phenylprop-2-en-1-one . The molecular weight is 298.3 g/mol .

Chemical Reactions Analysis

This compound has shown significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 298.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 55.8 Ų . The heavy atom count is 22 .

科学研究应用

抗炎活性

从 Syzygium samarangense 中分离出的查耳酮类化合物金盏花素在脂多糖 (LPS) 刺激的小鼠巨噬细胞中显示出显着的抗炎作用。它抑制一氧化氮的产生,抑制诱导型一氧化氮合酶 (iNOS) 的表达,并降低促炎细胞因子(如肿瘤坏死因子-α (TNF-α) 和白细胞介素-6 (IL-6))的 mRNA 水平。这些作用与抑制核因子-κB (NF-κB) 激活有关,NF-κB 激活是炎症反应中至关重要的途径(Young-Joo Kim 等,2012 年)。

抗疟疾特性

一项针对亚马逊药用植物 Piper coruscans Kunth 的研究发现,金盏花素是一种具有潜在抗疟疾活性的化合物。该研究采用了一种生物去复制方法,该方法将经典去复制与早期检测潜在抗疟疾化合物相结合。金盏花素是本研究中分离出的查耳酮类化合物之一,对恶性疟原虫菌株显示出显着的体外活性 (P. Vásquez-Ocmín 等,2022 年)。

抗真菌和抗菌特性

在一项针对杨梅的研究中,金盏花素表现出显着的抗真菌和抗菌特性。该化合物对黄瓜枝孢菌、枯草芽孢杆菌和大肠杆菌有效,表明其在治疗由这些微生物引起的感染方面具有潜力(S. Gafner 等,1996 年)。

作用机制

Target of Action

Aurentiacin, a chalcone isolated from various plants, has been found to interact with several targets in the cell. Its primary targets include inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NF-κB)/p65 . iNOS is an enzyme that produces nitric oxide, a molecule involved in various physiological and pathological processes. NF-κB/p65 is a transcription factor that plays a crucial role in regulating immune responses, including inflammation .

Mode of Action

This compound interacts with its targets primarily by inhibiting their activity. It significantly inhibits the production of nitric oxide in cells by suppressing the expression of iNOS . Furthermore, this compound decreases the DNA binding and transcriptional activities of NF-κB/p65 . This inhibition is achieved by preventing the nuclear translocation of p65, which is accomplished by blocking the phosphorylation of I-κB kinase (IKK) .

Biochemical Pathways

The inhibition of iNOS and NF-κB/p65 by this compound affects several biochemical pathways. The suppression of iNOS leads to a decrease in nitric oxide production, which can modulate inflammatory responses . The inhibition of NF-κB/p65 impacts the transcription of various genes involved in immune and inflammatory responses, including those encoding pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory activity. By inhibiting iNOS and NF-κB/p65, this compound reduces the production of pro-inflammatory mediators, including nitric oxide, TNF-α, and IL-6 . This leads to a decrease in inflammation, which can be beneficial in conditions where inflammation plays a key role, such as neurodegenerative diseases .

生化分析

Biochemical Properties

Aurentiacin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the activation of nuclear factor-κB (NF-κB) and inducible nitric oxide synthase (iNOS) function . These interactions suggest that this compound may play a role in modulating inflammatory responses.

Cellular Effects

In cellular processes, this compound has been observed to have significant effects. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse macrophages, concomitantly with the suppression of iNOS expression . This suggests that this compound can influence cell function by modulating inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to inhibit the activation of NF-κB and iNOS, key players in the inflammatory response . This suggests that this compound may exert its effects by binding to these molecules and inhibiting their function.

Temporal Effects in Laboratory Settings

Its ability to inhibit NO production and iNOS expression suggests that it may have long-term effects on cellular function .

属性

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-12-15(21-2)11-16(22-3)17(18(12)20)14(19)10-9-13-7-5-4-6-8-13/h4-11,20H,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJPPYCLBALJRR-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C=C1OC)OC)C(=O)/C=C/C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE](/img/structure/B3146051.png)